N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-9-10-15(11-13(12)2)23-20(25)18-14(3)22-21(27)24-19(18)16-7-5-6-8-17(16)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUKYVQDNZDYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl and dimethylphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in aryl substituents and carboxamide modifications. Key comparisons include:
- The target compound’s 2-methoxyphenyl group may confer moderate lipophilicity compared to halogenated analogs .
- Sulfanylidene vs. Oxo (C=O) : Sulfanylidene (C=S) derivatives generally exhibit higher metabolic stability than oxo analogs, as seen in ’s thioxo compounds (decomposition >200°C vs. oxo analogs melting at 182–213°C) .
Pharmacological Activity
- Antimicrobial Potential: Compounds with chloro/trifluoromethyl substituents (e.g., ) showed moderate activity against S. aureus (MIC: 16–32 µg/mL), suggesting that the target compound’s 3,4-dimethylphenyl group might enhance membrane penetration due to increased hydrophobicity .
- Antioxidant Activity : Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-... () demonstrated radical scavenging (IC₅₀: 0.6 mg/mL), linked to the thioxo group’s redox activity. The target compound’s 2-methoxyphenyl (electron-donating) group could further enhance radical stabilization .
Physicochemical Properties
- Solubility : All analogs are DMSO-soluble, but the target compound’s 3,4-dimethylphenyl group may reduce aqueous solubility compared to ’s fluorophenyl derivatives .
- Melting Points : Fluorophenyl analogs () melt at 182–235°C, while chloro/trifluoromethyl derivatives () decompose above 200°C. The target compound’s melting point is unreported but likely falls within this range due to structural similarity .
Biological Activity
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Molecular Formula : C27H24N4O3S
Molecular Weight : 484.58 g/mol
IUPAC Name : 1-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Appearance : Powder
Storage Temperature : Room Temperature
| Property | Value |
|---|---|
| Chemical Formula | C27H24N4O3S |
| Molecular Weight | 484.58 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antibacterial and Antitubercular Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit notable antibacterial properties. A study highlighted the synthesis of various tetrahydropyrimidine derivatives that demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis and other pathogenic bacteria.
- Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
- Case Studies :
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through various pathways.
- Cell Lines Tested : The compound has been tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).
- Results :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3,4-dimethylbenzaldehyde and methoxyphenyl derivatives.
- General Procedure :
- The reaction begins with the formation of an intermediate through condensation reactions followed by cyclization.
- Subsequent steps involve sulfanylidene formation and carboxamide derivatization.
Q & A
Basic Question: What are the critical parameters to optimize during the synthesis of this tetrahydropyrimidine derivative?
Answer:
Synthesis requires precise control of reaction conditions:
- Temperature: Elevated temperatures (80–120°C) are often needed for cyclization steps but must avoid decomposition .
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may be used for milder reactions .
- Reaction time: Extended durations (12–24 hours) improve yields in multi-step processes, monitored via TLC or HPLC .
- Catalysts: Acidic (e.g., HCl) or basic conditions (e.g., K₂CO₃) drive key steps like thiourea formation or ring closure .
Basic Question: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring structure. For example, methoxy (-OCH₃) protons resonate at δ 3.7–3.9 ppm, while sulfanylidene (C=S) affects neighboring protons .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for sulfur .
- X-ray Crystallography: Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds influencing bioactivity) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies (e.g., unexpected NMR shifts or MS fragments) may arise from:
- Tautomerism: The sulfanylidene group (C=S) can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity interference: Column chromatography or preparative HPLC isolates pure fractions for reanalysis .
- Cross-validation: Compare data with structurally analogous compounds (e.g., fluorophenyl or trifluoromethyl derivatives) to identify substituent-specific trends .
Advanced Question: What mechanistic insights explain this compound’s biological activity in preliminary assays?
Answer:
Hypotheses based on structural analogs suggest:
- Hydrogen bonding: The sulfanylidene and carboxamide groups form H-bonds with enzymatic targets (e.g., kinases or proteases), disrupting substrate binding .
- Aromatic interactions: The 2-methoxyphenyl and 3,4-dimethylphenyl groups engage in π-π stacking with hydrophobic pockets in proteins .
- Conformational flexibility: The tetrahydropyrimidine ring adopts boat or chair conformations, modulating steric accessibility to binding sites .
Advanced Question: How can computational modeling enhance the understanding of structure-activity relationships (SAR)?
Answer:
- Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like DNA topoisomerases or bacterial enzymes .
- DFT calculations: Density Functional Theory analyzes electron distribution at the sulfanylidene group, correlating with nucleophilic reactivity .
- MD simulations: Molecular dynamics assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .
Advanced Question: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Answer:
- Solvent screening: Use mixed solvents (e.g., ethanol/dichloromethane) to optimize supersaturation .
- Temperature gradients: Slow cooling from 50°C to 4°C promotes ordered crystal growth .
- Additives: Small molecules (e.g., hexane) disrupt aggregation, improving diffraction quality .
Advanced Question: How do substituent modifications (e.g., methoxy vs. methyl groups) influence chemical reactivity?
Answer:
- Electron-donating groups (e.g., -OCH₃): Enhance nucleophilic aromatic substitution at the pyrimidine ring’s C4 position .
- Steric effects: 3,4-Dimethylphenyl groups hinder access to the carboxamide moiety, reducing hydrolysis rates in acidic conditions .
- Sulfur reactivity: The sulfanylidene group participates in thiol-exchange reactions, enabling post-synthetic derivatization (e.g., with maleimides) .
Advanced Question: What are the limitations of current synthetic routes, and how can they be addressed?
Answer:
- Low yields in cyclization steps: Optimize stoichiometry of thiourea precursors and use microwave-assisted synthesis to accelerate reactions .
- Byproduct formation: Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
- Scalability issues: Transition from batch to flow chemistry for exothermic steps (e.g., acid-catalyzed ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
